Sunitinib malate - 341031-54-7

Sunitinib malate

Catalog Number: EVT-287390
CAS Number: 341031-54-7
Molecular Formula: C26H33FN4O7
Molecular Weight: 532.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sunitinib malate is a small molecule tyrosine kinase inhibitor that acts on multiple receptor tyrosine kinases (RTKs). [] It is classified as a type I inhibitor, meaning it binds to the active conformation of the kinase domain, preventing the phosphorylation of downstream signaling molecules. [] In scientific research, sunitinib malate serves as a valuable tool for studying various cellular processes, particularly those related to angiogenesis, tumor growth, and metastasis.

Future Directions
  • Personalized medicine: Further research is needed to identify biomarkers that can predict which patients are most likely to benefit from sunitinib malate therapy. [, ] This will allow for more tailored treatment approaches, improving patient outcomes and minimizing unnecessary side effects.

  • Combination therapies: Exploring the synergistic potential of sunitinib malate with other anticancer agents, such as chemotherapy or immunotherapy, could lead to more effective treatment regimens. [, , ]

  • Overcoming drug resistance: Understanding the mechanisms of resistance to sunitinib malate is crucial for developing strategies to overcome this challenge and improve long-term treatment success. []

  • Developing novel formulations: Continued research into novel drug delivery systems for sunitinib malate, such as targeted nanoparticles or sustained-release formulations, could further enhance its therapeutic efficacy and reduce toxicity. []

Imatinib Mesylate

  • Relevance: Imatinib mesylate is often used as a first-line treatment for GISTs, while sunitinib malate is frequently employed as a second-line therapy for patients with GISTs who have developed resistance or intolerance to imatinib. [] Both compounds act as tyrosine kinase inhibitors, but they target different kinases and have distinct activity profiles.

Gemcitabine

  • Relevance: Research suggests that sunitinib malate can synergistically enhance the anti-tumor effects of gemcitabine in human bladder cancer cells. [] This synergy may arise from their distinct mechanisms of action, targeting different aspects of cancer cell survival and proliferation.

Cisplatin

  • Relevance: Studies have demonstrated a synergistic effect when combining sunitinib malate with cisplatin in bladder cancer cell lines. [] This synergistic interaction suggests a potential for enhancing treatment efficacy in bladder cancer.
Synthesis Analysis

The synthesis of sunitinib malate has been extensively studied, with various methods reported to enhance yield and purity. A notable approach involves a solvent-free decarboxylation process that optimizes the synthesis of key intermediates. The synthesis can be summarized in several steps:

  1. Key Intermediates: The process begins with the preparation of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, which is synthesized through cyclization and hydrolysis reactions.
  2. Decarboxylation: This step is performed without solvents to improve efficiency, yielding high percentages of the desired intermediate.
  3. Formylation and Condensation: Subsequent reactions involve formylation followed by condensation with 5-fluorooxoindole to produce sunitinib.
  4. Salt Formation: Finally, sunitinib is converted to its malate salt by reacting with L-malic acid in an appropriate solvent such as methanol or dimethylsulfoxide .
Molecular Structure Analysis

The molecular structure of sunitinib malate can be described as follows:

  • Chemical Formula: C22H26FN3O3S
  • Molecular Weight: 398.53 g/mol
  • Structure Composition: The compound consists of a pyrrole ring, an indole moiety, and a diethylaminoethyl side chain, along with a malate salt component.

The three-dimensional structure features significant interactions between the various functional groups that contribute to its biological activity. The presence of fluorine enhances lipophilicity, aiding in membrane penetration .

Chemical Reactions Analysis

Sunitinib malate undergoes several chemical reactions during its synthesis and biological activity:

  1. Formation of Sunitinib: The reaction between 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid-(2-diethylaminoethyl) amide and 5-fluorooxoindole leads to the formation of sunitinib.
  2. Salt Formation: The final step involves the reaction of sunitinib base with L-malic acid to form sunitinib malate.
  3. Enzymatic Interactions: In biological systems, sunitinib interacts with various enzymes and transporters, inhibiting ATP-binding cassette transporters such as P-glycoprotein and ABCG2, which affects drug bioavailability .
Mechanism of Action

Sunitinib exerts its therapeutic effects primarily through the inhibition of receptor tyrosine kinases involved in tumor growth and angiogenesis:

  • Inhibition of Vascular Endothelial Growth Factor Receptors: By blocking these receptors, sunitinib reduces angiogenesis—the formation of new blood vessels that supply tumors.
  • Inhibition of Platelet-Derived Growth Factor Receptors: This action disrupts signaling pathways essential for tumor cell proliferation and survival.
  • Impact on Drug Transporters: Sunitinib inhibits transporters like P-glycoprotein and ABCG2, enhancing the effectiveness of co-administered chemotherapy drugs by preventing their efflux from cancer cells .
Physical and Chemical Properties Analysis

Sunitinib malate exhibits several important physical and chemical properties:

  • Appearance: Typically appears as a yellow to orange crystalline powder.
  • Solubility: Soluble in methanol and dimethyl sulfoxide; sparingly soluble in water.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties are critical for formulation development in pharmaceutical applications .

Applications

Sunitinib malate is primarily used in clinical settings for:

  • Cancer Treatment: Approved for use in advanced renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.
  • Research Applications: Investigated for its potential synergistic effects when combined with other chemotherapeutic agents due to its ability to inhibit drug transporters.

Additionally, ongoing research explores its efficacy against other malignancies and its role in overcoming drug resistance in cancer therapy .

Properties

CAS Number

341031-54-7

Product Name

Sunitinib malate

IUPAC Name

N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;2-hydroxybutanedioic acid

Molecular Formula

C26H33FN4O7

Molecular Weight

532.6 g/mol

InChI

InChI=1S/C22H27FN4O2.C4H6O5/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28;5-2(4(8)9)1-3(6)7/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28);2,5H,1H2,(H,6,7)(H,8,9)/b17-12-;

InChI Key

LBWFXVZLPYTWQI-HBPAQXCTSA-N

SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C.C(C(C(=O)O)O)C(=O)O

Solubility

25 mg/mL over pH of 1.2 to 6.8
Solubility at 22 °C (ug/mL): 2582 in 20 mM KCl/HCl buffer (pH 2); 364 in 20 mM phosphate buffer (pH 6)
3.08e-02 g/L

Synonyms

5-(5-fluoro-2-oxo-1,2-dihydroindolylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide
SU 011248
SU 11248
SU-011248
SU-11248
SU011248
SU11248
sunitinib
sunitinib malate
Sutent

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C.C(C(C(=O)O)O)C(=O)O

Isomeric SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C.C(C(C(=O)O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.